(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl

Catalog No.
S13553586
CAS No.
M.F
C7H16Cl2N2
M. Wt
199.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamin...

Product Name

(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl

IUPAC Name

(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine;dihydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-6-5(2-8)7(6)4-9;;/h5-7H,2-4,8H2,1H3;2*1H

InChI Key

LYTMLDNNRTVHBN-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C(C1)C2CN.Cl.Cl

(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride is a bicyclic compound characterized by a unique azabicyclo structure. Its molecular formula is C7H15Cl2NC_7H_{15}Cl_2N with a molecular weight of approximately 199.12 g/mol. This compound features a bicyclic framework that includes a nitrogen atom in its ring structure, contributing to its potential biological activity and reactivity. The compound is also known for its hydrochloride salt form, which enhances its solubility in water and may influence its pharmacological properties .

The chemical reactivity of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride can be attributed to the presence of the amine group, which can participate in various reactions such as:

  • Nucleophilic Substitution Reactions: The amine can act as a nucleophile, allowing it to react with electrophiles.
  • Acid-Base Reactions: The amine can accept protons, making it basic in nature, particularly in its hydrochloride form.
  • Formation of Salts: The compound can form salts with various acids, enhancing its solubility and stability.

The specific reaction pathways depend on the conditions and reagents used, but the compound's bicyclic structure may also facilitate unique rearrangements or cyclizations under certain conditions.

(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride has been studied for its potential biological activities, particularly as a ligand for histamine receptors. Research indicates that compounds with similar structures may exhibit effects on neurotransmitter systems, potentially influencing cognitive functions and memory processes. Its structural similarity to other known psychoactive compounds suggests it could play a role in modulating synaptic transmission or receptor activity in the central nervous system .

Synthesis of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of the Bicyclic Structure: Initial steps may include cyclization reactions involving suitable precursors to form the bicyclic framework.
  • Introduction of Functional Groups: Subsequent reactions introduce the methanamine group, often through reductive amination or similar methods.
  • Salt Formation: The final step usually involves the addition of hydrochloric acid to yield the hydrochloride salt, enhancing solubility.

Specific synthetic routes can vary based on starting materials and desired purity levels .

The applications of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride span various fields:

  • Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting histamine receptors or related pathways.
  • Research Tool: The compound can be utilized in pharmacological studies to investigate neurotransmitter interactions and receptor dynamics.
  • Chemical Intermediates: It could be used as an intermediate in synthesizing more complex organic molecules in medicinal chemistry.

Studies on the interactions of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride with biological systems are crucial for understanding its pharmacodynamics:

  • Receptor Binding Studies: Investigating how this compound binds to histamine receptors can elucidate its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo helps predict its efficacy and safety profile.

Such studies are essential for assessing the therapeutic potential and safety of this compound in clinical settings.

Several compounds share structural similarities with (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride, which may offer insights into its uniqueness:

Compound NameCAS NumberSimilarity Index
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane943516-54-90.91
(R)-3-Methylpiperidine hydrochloride223792-48-10.90
(S)-3-Methylpiperidine hydrochloride155797-02-70.90
Octahydrocyclopenta[c]pyrrole hydrochloride112626-50-30.86

These compounds exhibit varying degrees of similarity based on their structural features and biological activities, highlighting how (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride stands out due to its unique bicyclic structure and potential receptor interactions.

Transition-Metal-Catalyzed Cyclopropane Ring Formation

Palladium-, rhodium- and copper-based systems dominate construction of the 3-azabicyclo[3.1.0]hexane scaffold that ultimately bears the 3-methyl substituent of (3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine dihydrochloride.

EntryCatalyst / LigandCarbene SourceSubstrateYield (%)TONRef.
1Palladium(0)–tris(o-tolyl)phosphineN-tosylhydrazone (in situ diazo)Maleimide78110 [1]
2Rhodium(II) esp backboneEthyl diazoacetateN-Boc-2,5-dihydropyrrole9020 000 [2]
3Copper(I) / secondary amine cooperative systemα-Methylene aldehyde (radical path)Internal alkene tether82500 [3]
4Dirhodium(II) ­DOSPα-Diazoester2-Azadiene97200 [4]

All systems tolerate a 3-methyl substituent either pre-installed on the starting alkene (Entry 2) or introduced later by N-methylation (Section 1.2.1).

Diastereoselective Approaches for Exo/Endo Isomer Control

Dirhodium(II) catalysis enables selective access to either diastereomer of the bicyclic core, which is crucial because the exo isomer streamlines aminomethyl installation at C-6.

ConditionsDiastereomer Ratio (exo : endo)NotesRef.
Rh₂(esp)₂, 0.005 mol %, 90 °C, DMC solvent50 : 50High TON, epimerizable [2]
Rh₂(S-TPPTTL)₄, 0.005 mol %, 70 °C17 : 83Direct endo preference [2]
Na-tert-butoxide equilibration (post-rxn)>95 : 5 exoClean, chromatograph-free [2]

The preferred sequence employs an initial equimolar mixture, base-mediated epimerization to the thermodynamic exo isomer, followed by telescoped hydrolysis to the exo acid, furnishing a single diastereomer in 76% combined yield on multigram scale [2].

Functionalization of 3-Azabicyclo[3.1.0]hexane Precursors

N-Methylation Techniques

Selective methylation at the bridgehead nitrogen (3-position) is required to obtain the 3-methyl derivative before side-chain elaboration.

MethodReagents / CatalystTypical Yield (%)AdvantagesRef.
Eschweiler–ClarkeFormic acid + formaldehyde (one-pot)88Metal-free, scalable [5]
CuH-catalyzed reductive methylationParaformaldehyde / polymethylhydrosiloxane92Mild, air-tolerant [6]
Raney-Nickel hydrogenationParaformaldehyde, H₂ (50 bar)85Recyclable catalyst [6]

For small-ring bicyclic amines the Eschweiler–Clarke protocol consistently avoids ring opening and delivers near-quantitative N-methylation under 90 °C for 4 h [5].

Methanamine Side-Chain Introduction

Installation of the aminomethyl group at C-6 proceeds via reductive amination of the bicyclic ketone generated after oxidative cleavage of the C-6 bridge methylene.

  • Oxidation: exo-3-methyl-3-azabicyclo[3.1.0]hexane-6-ol is oxidized with Dess–Martin periodinane to the corresponding aldehyde (94% yield).
  • Reductive amination: Treatment with excess ammonium acetate and sodium triacetoxyborohydride affords the primary aminomethyl product (87% yield) [7].
  • Diastereopurity: No erosion of the exo stereochemistry is observed (<2% endo by ¹H NMR).

Alternative routes employ Gabriel synthesis on a C-6 bromide, but hydrazinolysis of the bicyclic phthalimide gives lower overall yield (53%) due to strain-induced side reactions [8].

Salt Formation and Purification Protocols

Hydrochloride Salt Crystallization Optimization

The dihydrochloride form enhances aqueous solubility (>300 mg mL⁻¹, pH 1.2) and raises the glass-transition temperature to 33 °C [9].

VariableOptimal ValueEffect on Yield or PurityRef.
HCl equivalents2.05 eq (gaseous)Selective di- vs mono-salt [10]
SolventIsopropanol : ethyl acetate = 1 : 1Crystal size 100–150 µm [10]
Temperature ramp60 → 20 °C over 8 hPlate-like habit, good filterability [11]
Water content<0.2% w/wPrevents hydrate formation [10]

Slow gas introduction at 0 .2 L min⁻¹ followed by controlled cooling furnishes the anhydrous dihydrochloride in 93% isolated yield and 99.8% HPLC purity.

Counterion Effects on Crystalline Stability

Comparative salt screening (Table below) illustrates why hydrochloride is preferred.

CounterionAqueous Solubility (mg mL⁻¹, 25 °C)Hygroscopicity (% wt gain, 75% RH)Degradation Rate k_obs (×10⁻³ day⁻¹)Ref.
Chloride3200.90.8 [12]
Mesylate1054.21.7 [12]
Fumarate181.10.6 [13]
Benzoate80.50.4 [13]

Chloride offers a superior balance of high solubility and modest hygroscopicity, with chemical stability comparable to benzoate salts [12] [13]. Computational lattice-energy analysis shows stronger electrostatic cohesion in the chloride salt (ΔE_latt = −176 kJ mol⁻¹) relative to mesylate (−148 kJ mol⁻¹), accounting for its lower moisture uptake [9].

The optimized synthesis combines:

  • Dirhodium-catalyzed cyclopropanation (exo-selective after equilibration) to deliver the bicyclic core at >20 g scale [2].
  • Eschweiler–Clarke N-methylation (one-pot, aqueous formic acid) achieving >95% conversion [5].
  • Two-step oxidation / reductive amination to introduce the aminomethyl side chain with 76% overall yield from the N-methyl core [7].
  • Gas-phase hydrochloride crystallization affording analytically pure (3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine · 2 HCl as stable, non-hygroscopic plates (m.p. 211 °C) [10] [12].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

198.0690539 g/mol

Monoisotopic Mass

198.0690539 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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